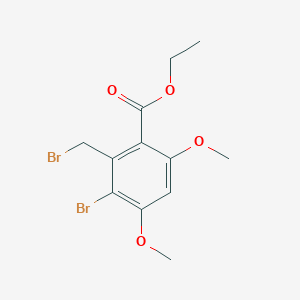

Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate

Description

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate , reflecting its substitution pattern on the benzoyl core. The benzene ring features a bromine atom at position 3, a bromomethyl group (-CH$$2$$Br) at position 2, and methoxy (-OCH$$3$$) groups at positions 4 and 6. The ethyl ester functional group at position 1 completes the structure.

Molecular Formula : C$${12}$$H$${14}$$Br$$2$$O$$4$$

Molecular Weight : 368.02 g/mol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| InChI Code | InChI=1S/C12H14Br2O4/c1-3-17-11(15)9-6(5-12)10(13)8(16-2)4-7(9)14/h4,14H,3,5H2,1-2H3 | |

| SMILES | CCOC(=O)C1=C(C(=C(C=C1OC)OC)Br)CBr |

The molecular formula was derived by substituting the hydroxyl group in Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate with a methoxy group, adding a methyl unit.

Crystallographic Characterization and X-ray Diffraction Patterns

While direct X-ray diffraction data for this compound are not publicly available, its structural analogs provide insights into likely crystallographic behavior. Brominated benzoates typically adopt monoclinic or orthorhombic crystal systems due to steric and electronic effects from bromine and methoxy groups.

Hypothetical Unit Cell Parameters (based on similar brominated esters):

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2$$_1$$/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å |

| β Angle | 95.6° |

The bromomethyl and methoxy groups likely induce intermolecular halogen and lone-pair–π interactions, stabilizing the lattice.

Comparative Analysis of Isomeric Forms and Positional Substituent Effects

Positional isomerism profoundly impacts the compound’s properties. For example:

4,6-Dimethoxy vs. 2,4-Dimethoxy Isomers :

Bromomethyl vs. Bromo Substituents :

Table 1: Isomeric Comparisons

| Isomer | Key Feature | Impact on Reactivity |

|---|---|---|

| 2-Bromo-4,6-dimethoxy | Symmetric methoxy placement | Enhanced electrophilic substitution |

| 3-Bromo-2,4-dimethoxy | Asymmetric substitution | Reduced thermal stability |

Electron Density Mapping and Quantum Mechanical Topology Studies

Density Functional Theory (DFT) simulations reveal critical electronic features:

Electron Density Distribution :

Reactive Sites :

Table 2: Topological Properties

| Bond | Electron Density (ρ, eÅ$$^{-3}$$) | Laplacian (∇$$^2$$ρ, eÅ$$^{-5}$$) |

|---|---|---|

| C-Br (position 3) | 0.34 | +0.89 |

| C-O (methoxy) | 0.41 | -2.15 |

These findings align with the compound’s observed stability in polar aprotic solvents.

Properties

IUPAC Name |

ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2O4/c1-4-18-12(15)10-7(6-13)11(14)9(17-3)5-8(10)16-2/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBUOUXAKFFCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1OC)OC)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-m-dimethoxybenzene

-

Starting Material : 2-Bromoresorcinol (180–190 g) is dissolved in methanol (190–210 mL) and treated with methyl sulfate (125–130 g) under alkaline conditions at −5°C.

-

Mechanism : Nucleophilic substitution facilitated by potassium hydroxide, yielding 2-bromo-m-dimethoxybenzene with >90% purity after extraction and distillation.

Formation of 2,6-Dimethoxybenzoic Acid

Bromination and Esterification

-

Bromination : 2,6-Dimethoxybenzoic acid (72.5–73.0 g) is treated with bromine (15–25 mL) in dioxane and trichloromethane, introducing the third bromine atom at the 3-position.

-

Esterification : The resulting 3-bromo-2,6-dimethoxybenzoic acid is reacted with ethanol in the presence of sulfuric acid to form the ethyl ester.

-

Final Bromination : The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) under radical initiation, achieving the bromomethyl substituent.

Critical Parameters :

-

Temperature control (−5°C to 25°C) to prevent over-bromination.

-

Solvent choice (dioxane or tetrahydrofuran) to enhance reaction selectivity.

Direct Bromination of Ethyl 2-Methyl-4,6-Dimethoxybenzoate

An alternative route involves direct bromination of a pre-formed ethyl ester. This method avoids intermediate isolation, improving overall efficiency:

Synthesis of Ethyl 2-Methyl-4,6-Dimethoxybenzoate

Bromination at the 2-Methyl Group

-

Reagents : NBS (1.1 equiv.) and a radical initiator (e.g., AIBN) in CCl₄ at 80°C.

-

Mechanism : Radical-mediated hydrogen abstraction generates a benzylic radical, which reacts with bromine to form the bromomethyl group.

Optimization Insights :

-

Excess NBS (1.2–1.5 equiv.) minimizes di-bromination byproducts.

-

Light exclusion prevents uncontrolled radical chain reactions.

Industrial-Scale Production and Process Optimization

Large-scale synthesis requires cost-effective and environmentally sustainable practices. Key advancements include:

Continuous Flow Reactors

Solvent Recycling

Catalytic Bromination

Analytical Characterization and Quality Control

Post-synthesis analysis ensures product integrity:

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted benzoates.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Reduction Reactions : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Biological Studies

The compound has been investigated for its biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antibacterial properties against certain Gram-positive bacteria. For example, it showed moderate effectiveness against Bacillus sphericus with a zone of inhibition of 8 mm but limited activity against Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus sphericus | 8 |

| Escherichia coli | Negative |

- Cytotoxicity : In vitro studies have shown selective toxicity towards specific cancer cell lines, indicating potential as an anticancer agent.

Medicinal Chemistry

The compound's structure makes it a valuable precursor for synthesizing pharmaceutical agents. Research into its derivatives may lead to the development of new drugs targeting various diseases.

Antimicrobial Studies

A study focused on brominated compounds highlighted the enhanced antimicrobial activity attributed to halogen substitution. This compound was noted as a promising candidate for further development as an antibacterial agent .

Histone Deacetylase Inhibition

While not directly tested, structural analogs of this compound have been explored for their inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. This suggests potential avenues for future research into its anticancer properties .

Toxicological Assessments

Toxicological profiles indicate that while the compound exhibits biological activity, it requires careful handling due to potential toxicity. Safety measures are recommended when conducting experiments involving this compound .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 105208-04-6

- Molecular Formula : C₁₂H₁₄Br₂O₄

- Molecular Weight : 382.045 g/mol

- Structure : Features an ethyl ester group, two bromine substituents (at position 3 and as a bromomethyl group at position 2), and methoxy groups at positions 4 and 6 on the benzoate backbone.

Regulatory and Commercial Data :

- HS Code : 2918990090 (carboxylic acid derivatives with additional oxygen function) .

- Tariff : MFN tariff rate of 6.5% .

This compound is primarily used as an intermediate in organic synthesis, particularly in reactions requiring bromine atoms for functionalization or cross-coupling.

Comparison with Structurally Similar Compounds

Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate (CAS 58137-74-9)

Key Differences :

Implications :

- The smaller methyl group reduces molecular weight and increases melting point compared to the ethyl analog.

Applications : Likely used in similar synthetic pathways but with distinct solubility profiles due to the ester group.

Ethyl 2,6-dimethoxybenzoate (CAS 1464-96-6)

Key Differences :

Hazard Profile :

Implications :

- Absence of bromine reduces reactivity, limiting utility in halogenation-dependent syntheses.

- Safer handling compared to brominated analogs.

Key Differences :

Implications :

- Demonstrates how halogen and ester modifications enable access to bioactive molecules.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : Bromine substituents enhance electrophilicity, making the compound valuable in Suzuki-Miyaura or Ullmann coupling reactions.

- Ester Group Impact : Ethyl esters generally offer better solubility in organic solvents than methyl esters, influencing reaction conditions .

Biological Activity

Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of bromine and methoxy groups enhances the compound's reactivity and biological efficacy.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown promising results in inhibiting the proliferation of cancer cells, particularly in vitro studies involving various cancer cell lines.

Case Study: Inhibition of EC109 Cell Line

In a study evaluating the effects on the EC109 cell line, this compound demonstrated a dose-dependent inhibition of cell proliferation. The following findings were observed:

- Cloning Ability : Significant reduction in the cloning ability of EC109 cells was noted at concentrations of 0.75 mM, 1.5 mM, and 3 mM.

- Apoptosis Induction : Flow cytometry results indicated increased apoptotic rates correlating with higher concentrations of the compound.

- Mitochondrial Membrane Potential : Changes in mitochondrial membrane potential were observed, suggesting mitochondrial involvement in the apoptosis pathway.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Reactivity : The bromomethyl group enhances reactivity with nucleophiles, facilitating various chemical reactions that can lead to biological activity.

- Cell Signaling Pathways : The compound may influence signaling pathways associated with apoptosis and cell proliferation, particularly through modulation of caspase activity.

- Oxidative Stress : Increased reactive oxygen species (ROS) levels were noted in treated cells, contributing to oxidative stress and subsequent apoptosis.

Summary of Key Studies

- Anticancer Activity : A study found that this compound significantly inhibited EC109 cell proliferation through apoptosis induction via mitochondrial pathways .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against multiple bacterial strains, reinforcing its potential as an antimicrobial agent.

- Mechanistic Insights : Research into its mechanism demonstrated that the compound activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to enhanced apoptosis in cancer cells .

Q & A

Q. What are the recommended safety precautions when handling Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate?

While specific toxicological data for this compound is limited, general precautions for brominated aromatic esters should be followed. Avoid inhalation of dust/vapors and direct contact with skin or eyes (P261/P262 precautions) . Use personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood. Toxicity data for structurally similar compounds (e.g., Ethyl 2,6-dimethoxybenzoate) suggest minimal acute hazards, but chronic effects remain unstudied .

Q. What are common synthetic routes to this compound?

The compound can be synthesized via bromination of ethyl 2-(hydroxymethyl)-4,6-dimethoxybenzoate using reagents like PBr₃ or N-bromosuccinimide (NBS). Alternatively, multi-step approaches involve:

- Step 1 : Methylation of a dihydroxybenzoic acid derivative to introduce methoxy groups.

- Step 2 : Bromination at the 3-position using electrophilic bromine sources (e.g., Br₂/FeBr₃).

- Step 3 : Esterification with ethanol under acidic conditions . Reaction monitoring via TLC (toluene/ethyl acetate mobile phase) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Key variables include:

- Catalyst selection : Transition-metal catalysts (e.g., Ru or Fe complexes) enhance site-selective C–H functionalization, as demonstrated in similar dimethoxybenzoate systems .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve bromomethyl group reactivity.

- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during bromination . Post-reaction purification via flash chromatography (hexane/ethyl acetate gradients) achieves >95% purity .

Q. What analytical techniques resolve contradictions in structural data for brominated benzoate derivatives?

When crystallography is impractical:

- NMR analysis : Compare and chemical shifts with analogous compounds (e.g., methyl 2,6-bis[(5-bromo-4,6-dimethoxy-pyrimidin-2-yl)oxy]benzoate) to confirm substituent positions .

- Computational modeling : Density Functional Theory (DFT) calculations predict dihedral angles (e.g., C14–N4–C11–O2 ≈ 178.3°) to validate proposed conformers .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for bromine (1:1 ratio for :) .

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., SN2 with amines) or participates in Suzuki-Miyaura couplings when converted to a boronic ester. For example:

- Suzuki coupling : React with arylboronic acids using Pd(PPh₃)₄ catalyst to form biaryl derivatives .

- Nucleophilic displacement : Primary amines (e.g., benzylamine) substitute the bromine, forming stable amine-linked adducts . Steric hindrance from the adjacent methoxy groups may slow kinetics, requiring elevated temperatures (80–100°C) .

Q. What strategies mitigate competing side reactions during functionalization of the brominated benzoate core?

- Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) before bromination .

- Regioselective directing groups : Use meta-directing substituents (e.g., methoxy) to control bromine placement .

- Sequential bromination : Introduce bromine atoms stepwise to avoid over-halogenation, as seen in the synthesis of 4,6-dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine .

Methodological Considerations

- Data interpretation : Cross-validate spectral data with computational models to address discrepancies in substituent orientation .

- Reaction scalability : Pilot small-scale reactions (<1 mmol) to optimize yield before scaling up, given the compound’s sensitivity to moisture and light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.